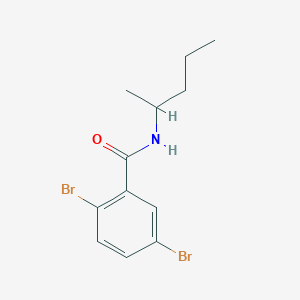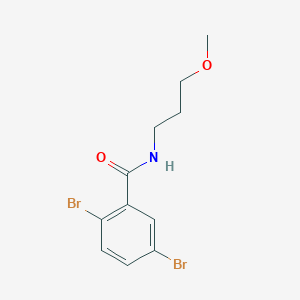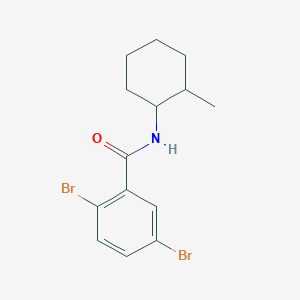
N-(2-phenoxyphenyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenoxyphenyl)pentanamide, commonly known as PPAA, is a chemical compound that belongs to the class of amides. It has a molecular formula of C18H21NO2 and a molecular weight of 283.36 g/mol. PPAA is a white crystalline powder that has been widely studied for its potential applications in scientific research.
作用机制
The mechanism of action of PPAA is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and altering their reactivity. PPAA has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
PPAA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that PPAA can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. PPAA has also been shown to have anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the main advantages of using PPAA in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for studying the reactivity of metal ions in a range of chemical reactions. However, one limitation of using PPAA is its potential toxicity. PPAA has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on PPAA. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for PPAA in these applications. Another area of interest is the development of new PPAA-based catalysts for use in chemical reactions. By modifying the structure of PPAA, it may be possible to create catalysts with improved reactivity and selectivity.
合成方法
PPAA can be synthesized through a multi-step process that involves the reaction of 2-phenoxybenzoic acid with pentanoyl chloride in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with ammonia to yield PPAA.
科学研究应用
PPAA has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a ligand for metal ions. PPAA has been shown to form stable complexes with a variety of metal ions, including copper, nickel, and cobalt. These complexes have been used as catalysts in a range of chemical reactions, including oxidation and reduction reactions.
属性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
N-(2-phenoxyphenyl)pentanamide |
InChI |
InChI=1S/C17H19NO2/c1-2-3-13-17(19)18-15-11-7-8-12-16(15)20-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,18,19) |
InChI 键 |
FIWHSCUQTUGFCO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
规范 SMILES |
CCCCC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




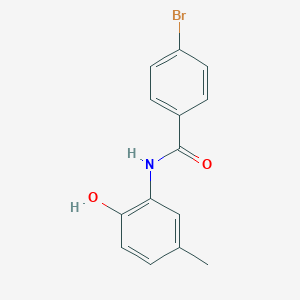
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate](/img/structure/B290589.png)
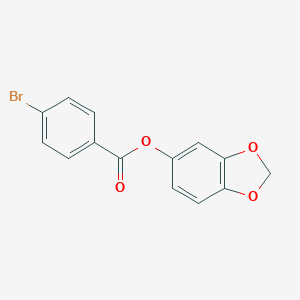
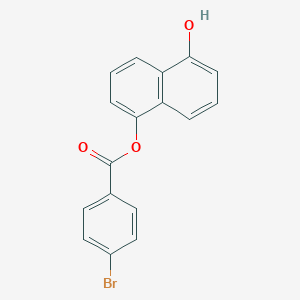

![[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl] 4-tert-butylbenzoate](/img/structure/B290596.png)
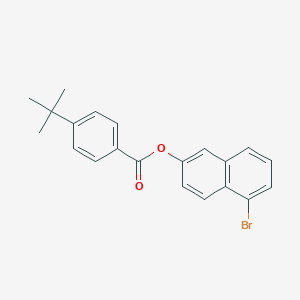
![4-tert-butyl-N-{4-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide](/img/structure/B290599.png)
![5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate](/img/structure/B290601.png)

